BenchChemオンラインストアへようこそ!

Enterodiol

gut microbial metabolism lignan biotransformation in vitro fecal culture

Enterodiol (CAS 77756-22-0) is the only mammalian lignan that simultaneously activates both AF-1 and AF-2 transactivation functions of ERα, making it irreplaceable by enterolactone for tissue-specific estrogen signaling assays. It is the dominant metabolite from secoisolariciresinol (4–18% yield vs. <1% for enterolactone), and the validated tool for MAPK-dependent apoptosis studies in CRC models (0–100 μM). With high systemic clearance and negligible oral bioavailability, it is best deployed as an analytical reference standard for LC-MS/MS or HPLC-ECD quantification in fecal, urine, and plasma matrices. Insist on the highest lot-specific purity documentation for reproducible inter-individual gut metabolism research.

Molecular Formula C₁₈H₂₂O₄
Molecular Weight 302.36
CAS No. 77756-22-0
Cat. No. B1146436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnterodiol
CAS77756-22-0
Synonyms(2R,3R)-rel-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol;  (R*,R*)-(±)-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol; 
Molecular FormulaC₁₈H₂₂O₄
Molecular Weight302.36
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)CC(CO)C(CC2=CC(=CC=C2)O)CO
InChIInChI=1S/C18H22O4/c19-11-15(7-13-3-1-5-17(21)9-13)16(12-20)8-14-4-2-6-18(22)10-14/h1-6,9-10,15-16,19-22H,7-8,11-12H2/t15-,16-/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Enterodiol (CAS 77756-22-0) for Research Procurement: Mammalian Lignan Metabolite with Defined Bioactivity Profile


Enterodiol (END, CAS 77756-22-0) is a mammalian lignan, a diet-derived phytoestrogen metabolite produced in the colon by the action of intestinal bacteria on plant lignan precursors including secoisolariciresinol (SECO), matairesinol (MAT), and their glycosides [1]. It possesses a dibenzylbutane skeleton (C18H22O4, MW 302.37) and exhibits weak estrogenic activity through binding to estrogen receptors ERα and ERβ [2]. As an endogenous metabolite biomarker detectable in human serum, urine, bile, and seminal fluids, enterodiol is utilized in analytical reference standard applications, cancer biology research, and studies of gut microbial metabolism [3].

Why Enterodiol Cannot Be Substituted by Plant Lignan Precursors or Its Structural Analog Enterolactone


Enterodiol occupies a distinct position in the lignan metabolic cascade that prevents simple substitution with its plant-derived precursors (SECO, SDG) or its downstream oxidation product enterolactone (ENL). The conversion of plant lignans to mammalian enterolignans by gut microbiota is both quantitatively limited (4-18% yield for END) and subject to substantial inter-individual variability in microbial composition, making direct precursor administration an unreliable strategy for achieving defined END exposure [1]. Furthermore, enterodiol and enterolactone exhibit mechanistically distinct ERα transactivation properties—END activates both AF-1 and AF-2 transactivation functions, while ENL acts predominantly through AF-2 and is less efficient in AF-1 induction—meaning the two metabolites are not functionally interchangeable in estrogen receptor signaling assays [2]. Pharmacokinetically, enterodiol demonstrates higher systemic clearance and a larger volume of distribution than its precursor SECO, further differentiating its in vivo behavior from compounds earlier in the pathway [3].

Quantitative Differentiation Evidence for Enterodiol (CAS 77756-22-0) Versus Comparators


Enterodiol Exhibits Significantly Higher In Vitro Conversion Yield from SECO Versus Enterolactone

In anaerobic human fecal cultures, the plant lignan precursor secoisolariciresinol (SECO) undergoes successive dehydroxylations and demethylations to yield the mammalian lignans enterodiol (END) and enterolactone (ENL). The conversion yield to enterodiol (4-18% after 24 h) is substantially higher than the conversion to enterolactone (0.2-6% after 24 h) across fecal samples from five subjects [1]. This represents an approximately 3- to 20-fold higher conversion efficiency to END relative to ENL under identical culture conditions.

gut microbial metabolism lignan biotransformation in vitro fecal culture

Comparative Pharmacokinetics: Enterodiol Demonstrates Higher Systemic Clearance and Lower Oral Bioavailability than SECO

A comparative pharmacokinetic study in male Wistar rats evaluated purified flaxseed lignans and their metabolites following both intravenous and oral administration. Enterodiol (ED, 10 mg/kg oral; 5 mg/kg IV) exhibited a systemic clearance of 7.2 L/h/kg, substantially higher than that of its precursor secoisolariciresinol (SECO, 2.8 L/h/kg) [1]. The volume of distribution followed the order SDG < SECO < ED. Critically, the oral bioavailability of enterodiol was <1%, compared to 25% for SECO and 0% for SDG, indicating that enterodiol is poorly absorbed systemically relative to its aglycone precursor despite being the direct mammalian metabolite [1].

pharmacokinetics bioavailability lignan metabolism ADME

Enterodiol and Enterolactone Exhibit Mechanistically Distinct ERα Transactivation Profiles

Despite structural similarity, enterodiol (END) and enterolactone (ENL) show distinct functional properties for transactivation of estrogen receptor alpha (ERα). In HeLa cells transiently transfected with ERα and estrogen-responsive reporter constructs, END, like 17β-estradiol (E2), induces ERα transcriptional activation through both transactivation functions AF-1 and AF-2. In contrast, enterolactone is less efficient in inducing AF-1 activity and acts predominantly through AF-2 [1]. This mechanistic divergence means the two enterolignans cannot be assumed to produce equivalent transcriptional outcomes in ERα-dependent gene expression studies.

estrogen receptor transactivation AF-1 AF-2 breast cancer

Enterodiol Induces Apoptosis in Colorectal Cancer Cells at Defined Concentration Ranges with No Observed Cytotoxicity Toward Macrophages

In CT26 murine colorectal carcinoma cells, enterodiol (END) treatment at concentrations ranging from 0-100 μM for 24-72 hours resulted in an apoptosis rate of up to 40% in CT26 cells while showing no cytotoxicity toward RAW264.7 macrophages under the same conditions [1]. The compound suppressed CRC cell migration in a concentration-dependent manner and modulated the MAPK signaling pathway involved in proliferation and apoptosis [1]. While this evidence lacks a direct head-to-head comparator within the same study, it establishes quantitative concentration-response parameters that can be referenced against published values for related lignans.

colorectal cancer apoptosis MAPK signaling CT26 cells

Mammalian Lignans Enterodiol and Enterolactone Exhibit Superior Antiproliferative Activity Relative to Plant Lignan Precursors in Breast Cancer Cell Lines

A comparative study evaluated the antiproliferative effects of plant-derived lignans (secoisolariciresinol, matairesinol) versus mammalian lignans (enterodiol, enterolactone) in breast carcinoma cell lines. Enterodiol and enterolactone induced stronger inhibition of cell growth in both estrogen receptor-positive MCF-7 cells and estrogen receptor-negative BT-20 cells than secoisolariciresinol and matairesinol, though the inhibition effects were less pronounced in the BT-20 than in the MCF-7 cells [1]. This class-level finding demonstrates that the mammalian metabolites possess greater antiproliferative activity than their plant-derived precursors.

breast cancer antiproliferative phytoestrogen MCF-7 BT-20

Comparative Antioxidant Activity: Enterodiol and Enterolactone Do Not Exhibit Significant Reducing Activity Relative to Ascorbic Acid

Evaluation of the antioxidant activities of SDG, enterodiol (ED), and enterolactone (EL) in both lipid and aqueous in vitro model systems revealed that all three lignans did not exhibit reducing activity compared to ascorbic acid, and therefore did not possess indirect prooxidant activity related to changes in the redox state of transition metals [1]. While earlier studies suggested ED and EL had antioxidant effects against DNA damage and lipid peroxidation, more rigorous comparative assessments indicate that mammalian lignans exhibit relatively weaker antioxidant activities when compared to plant lignans or standard antioxidants including BHT, BHA, Trolox, and α-tocopherol [2].

antioxidant reducing activity lipid peroxidation DPPH

Evidence-Based Application Scenarios for Enterodiol (CAS 77756-22-0) in Research Settings


Analytical Reference Standard for Gut Microbial Lignan Metabolism Studies

Based on the quantitative conversion evidence showing enterodiol as the dominant mammalian metabolite from SECO (4-18% yield vs 0.2-6% for enterolactone) [1], enterodiol is optimally deployed as an analytical reference standard for LC-MS/MS or HPLC-ECD quantification of lignan biotransformation products in fecal culture supernatants, urine, or plasma samples. Researchers investigating inter-individual variability in gut microbial lignan metabolism should include enterodiol as the primary endpoint metabolite for SECO-based biotransformation assays.

ERα AF-1/AF-2 Signaling Pathway Dissection Studies

Given the mechanistic differentiation established in ERα transactivation assays—where enterodiol activates both AF-1 and AF-2 domains while enterolactone acts predominantly through AF-2 [2]—enterodiol is the appropriate ligand selection for studies requiring AF-1-competent ERα signaling. This application is particularly relevant for tissue-specific estrogenic signaling investigations where AF-1 activity plays a critical regulatory role distinct from AF-2-mediated transcription.

Colorectal Cancer Apoptosis and MAPK Pathway Research

Based on the defined concentration-response parameters for enterodiol-mediated apoptosis in CT26 colorectal cancer cells (up to 40% apoptosis at 0-100 μM, 24-72 h) and its selective cytotoxicity profile sparing RAW264.7 macrophages [3], enterodiol serves as a validated tool compound for investigating MAPK signaling-dependent apoptotic mechanisms in CRC models. Researchers should note that apoptosis induction occurs in a concentration- and time-dependent manner, and experimental designs should include the 0-100 μM range for dose-response characterization.

Comparative Lignan Pharmacokinetic and ADME Studies

The pharmacokinetic parameters established for enterodiol—including high systemic clearance (7.2 L/h/kg), large volume of distribution, short half-life, and negligible oral bioavailability (<1%) relative to SECO (25%) [4]—position this compound as a reference for studies investigating lignan ADME properties and structure-activity relationships governing bioavailability. Researchers should not procure enterodiol for in vivo oral dosing studies expecting meaningful systemic exposure; rather, it is appropriate for intravenous pharmacokinetic characterization or comparative metabolism investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enterodiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.